N-(2-chloro-5-nitrophenyl)pentanamide
Description
N-(2-Chloro-5-nitrophenyl)pentanamide is an aromatic amide derivative characterized by a pentanamide chain attached to a phenyl ring substituted with a chlorine atom at the 2-position and a nitro group at the 5-position. The compound’s structure suggests reactivity influenced by electron-withdrawing groups (nitro and chloro), which may impact solubility, binding affinity, and pharmacological activity .
Properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-2-3-4-11(15)13-10-7-8(14(16)17)5-6-9(10)12/h5-7H,2-4H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQFZSJUBHFDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)pentanamide typically involves the reaction of 2-chloro-5-nitroaniline with pentanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloro-5-nitroaniline+pentanoyl chloride→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product. The reaction mixture is typically quenched with water, and the product is extracted using organic solvents such as dichloromethane. The crude product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Reduction: N-(2-chloro-5-aminophenyl)pentanamide.
Substitution: N-(2-substituted-5-nitrophenyl)pentanamide.
Hydrolysis: 2-chloro-5-nitrobenzoic acid and pentylamine.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)pentanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)pentanamide depends on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The chloro group may facilitate binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparison with Similar Compounds
Structural Analogues and Positional Isomers
5-Chloro-N-(4-Nitrophenyl)Pentanamide (CAS 1039914-85-6)
- Structure : Chloro at phenyl 5-position, nitro at 4-position.
- Synthesis : Prepared via nucleophilic substitution or amide coupling, similar to methods in (piperazine derivatives) and (EDC/HOBt-mediated amidation) .
- Properties: Molecular formula C₁₁H₁₃ClN₂O₃ (97% purity), molecular weight 256.69 g/mol.
5-Chloro-N-(2-Nitrophenyl)Pentanamide (CAS 1153346-83-8)
- Structure : Chloro at pentanamide chain (5-position), nitro at phenyl 2-position.
- Properties : Molecular formula C₁₁H₁₃ClN₂O₃ , molecular weight 256.69 g/mol. The nitro group’s ortho position may sterically hinder interactions with biological targets compared to the meta-nitro configuration in the target compound .
N-(2-Chloro-5-Nitrophenyl)-2-Nitrobenzamide
- Structure : Replaces pentanamide with benzamide; retains 2-chloro-5-nitro substitution.
- Synthesis: Corrected structure in highlights the importance of substituent positioning for crystallographic studies.
Functionalized Pentanamide Derivatives
N-(4-Methoxyphenyl)Pentanamide (N4MP)
- Structure : Methoxy at phenyl 4-position; simplified albendazole derivative.
- Activity : Exhibits time- and concentration-dependent anthelmintic activity against Toxocara canis L3 larvae (72-hour efficacy comparable to albendazole) with lower cytotoxicity (IC₅₀ > 100 µM vs. 10 µM for albendazole) .
- Drug-Likeness : SwissADME predictions indicate compliance with Lipinski’s rules, blood-brain barrier penetration, and CYP1A2 inhibition .
5-(4-Arylpiperazin-1-yl)-N-Quinolinyl-Pentanamide Derivatives
- Structure: Piperazine and quinoline moieties enhance dopamine D3 receptor affinity.
- Synthesis: Piperazine coupling via nucleophilic substitution (e.g., 1-(3-cyanophenyl)piperazine in ), yielding compounds with 34–45% purity after chromatography .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Water Solubility* | Synthetic Accessibility |
|---|---|---|---|---|---|
| N-(2-Chloro-5-Nitrophenyl)Pentanamide | C₁₁H₁₂ClN₃O₃ | 281.69 | ~2.5 | Low | Moderate |
| 5-Chloro-N-(4-Nitrophenyl)Pentanamide | C₁₁H₁₃ClN₂O₃ | 256.69 | ~2.8 | Low | Moderate |
| N4MP | C₁₂H₁₇NO₂ | 207.27 | ~1.9 | Moderate | Easy (SA Score: 1.34) |
Pharmacological Activity Trends
- Nitro-Substituted Analogs : Nitro groups enhance antimicrobial and antiparasitic activity but may increase cytotoxicity. For example, N4MP balances efficacy and safety by replacing benzimidazole (albendazole) with a simpler structure .
- Chloro-Substituted Analogs : Chlorine at the 2-position (ortho to amide) may improve target binding via steric and electronic effects, as seen in α-ketoamide inhibitors () .
- Hybrid Derivatives: Compounds with piperazine/quinoline moieties () demonstrate divergent applications (e.g., neuroreceptor modulation vs. antiparasitic activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
